molecular formula C19H16ClNOS B2894047 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone CAS No. 400074-54-6

1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone

Cat. No.: B2894047
CAS No.: 400074-54-6
M. Wt: 341.85
InChI Key: BBWDCYPPJSDNMI-UHFFFAOYSA-N
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Description

This compound is also known as 1-{2-[(4-chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone . It has a molecular formula of C19H16ClNOS and a molecular weight of 341.85444 .


Molecular Structure Analysis

The 3D structure of a similar compound was confirmed by single-crystal X-ray diffraction . Hirshfeld surface analysis indicated that H…H, C-H…C, C-H…Cl and especially C-H…N hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related quinoline derivatives have provided valuable insights into their structural and functional properties. For instance, the synthesis of iron and cobalt complexes using related quinoline ligands has shown promising catalytic activities for ethylene reactivity, indicating potential applications in polymer science and catalysis (Sun et al., 2007). Similarly, the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions as novel enzymatic enhancers highlights the potential of quinoline derivatives in biochemical applications (Abass, 2007).

Biological Activities

Quinoline derivatives have been explored for various biological activities, including antituberculosis, cytotoxicity, and as potential anti-cancer agents. For example, a study on 3-heteroarylthioquinoline derivatives revealed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for infectious diseases (Chitra et al., 2011). Additionally, the discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity by mixed mechanisms of action indicates the potential of quinoline derivatives in cancer therapy (Via et al., 2008).

Chemical Reactivity and Interactions

The reactivity of quinoline derivatives with various nucleophiles and the synthesis of complex quinoline-based structures have been subjects of interest. Studies on the reaction rates of quinones with wine-relevant nucleophiles offer insights into the oxidative stability and preservation of varietal aromas, demonstrating the relevance of quinoline derivatives in food chemistry (Nikolantonaki & Waterhouse, 2012).

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylquinolin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS/c1-12-16-5-3-4-6-17(16)21-19(18(12)13(2)22)23-11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDCYPPJSDNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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